![molecular formula C8H15N3S B13545786 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features an ethylsulfanyl group attached to an ethyl chain, which is connected to the pyrazole ring, along with a methyl group at the 5-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with ethylsulfanyl ethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction parameters, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The ethylsulfanyl group may enhance its binding affinity or specificity, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(methylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-[2-(ethylsulfanyl)ethyl]-3-methyl-1H-pyrazol-5-amine: Similar structure but with the amine group at the 5-position and the methyl group at the 3-position.
1-[2-(ethylsulfanyl)ethyl]-5-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group at the 5-position instead of a methyl group.
Uniqueness
1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylsulfanyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H15N3S |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
1-(2-ethylsulfanylethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-12-5-4-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |
Clave InChI |
WTPJOOVZNRLVJS-UHFFFAOYSA-N |
SMILES canónico |
CCSCCN1C(=CC(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


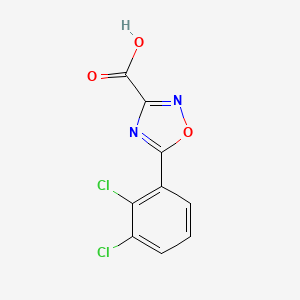
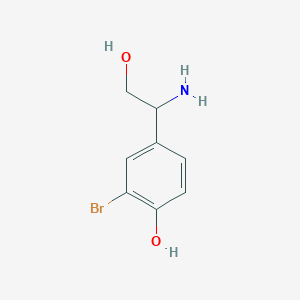
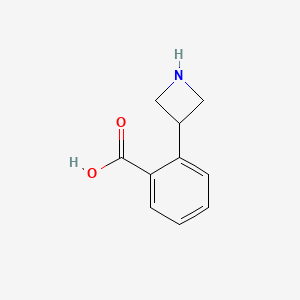
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid](/img/structure/B13545729.png)
![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)
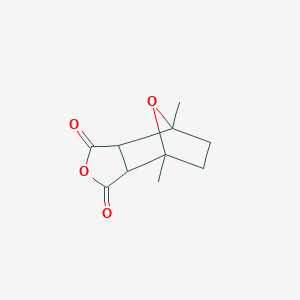

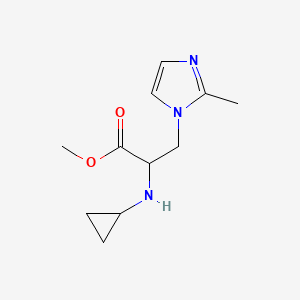
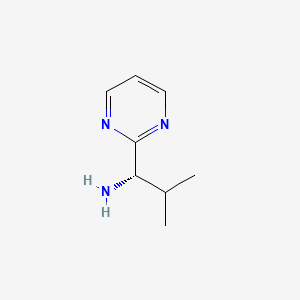


![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
